molecular formula C12H17ClN2O3S2 B2363389 5-chloro-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)thiophene-2-carboxamide CAS No. 1235147-28-0

5-chloro-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)thiophene-2-carboxamide

Cat. No. B2363389
CAS RN: 1235147-28-0
M. Wt: 336.85
InChI Key: TXTDUXPAVUUXQK-UHFFFAOYSA-N
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Description

5-chloro-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)thiophene-2-carboxamide is a compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.

Scientific Research Applications

Chemical Synthesis and Reactions

Chemical synthesis involving compounds related to 5-chloro-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)thiophene-2-carboxamide showcases innovative approaches to creating novel molecules. For instance, reactions of 5-(arylimino)-4-chloro-5H-1,2,3-dithiazoles with alkylamines resulted in the synthesis of (arylimino)cyanomethyl alkylamino disulfides, demonstrating the potential for creating diverse chemical structures through strategic reactions (Lee & Kim, 1993).

Receptor Modulation

Research into the allosteric modulation of the cannabinoid type 1 receptor (CB1) by certain compounds indicates key structural requirements for influencing CB1 activity. This includes the critical chain length at the C3-position and an electron-withdrawing group at the C5-position, highlighting the importance of specific molecular features for receptor interaction and modulation (Khurana et al., 2014).

Potential Therapeutic Applications

The exploration of new heterocyclic 3-piperidinyl-1,3,4-oxadiazole derivatives provides insights into potential drug candidates for Alzheimer’s disease, demonstrating the relevance of chemical synthesis in addressing neurological conditions. This research underscores the role of molecular design in the development of compounds with specific therapeutic targets (Rehman et al., 2018).

Enzyme Inhibition

Studies on the inhibition of carbonic anhydrase isozymes by novel sulfanilamide/acetazolamide derivatives reveal the potential of these compounds in targeting specific enzymes. This suggests their utility in developing treatments for conditions associated with these enzymes, emphasizing the role of enzyme inhibition in therapeutic applications (Turkmen et al., 2005).

properties

IUPAC Name

5-chloro-N-[(1-methylsulfonylpiperidin-4-yl)methyl]thiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17ClN2O3S2/c1-20(17,18)15-6-4-9(5-7-15)8-14-12(16)10-2-3-11(13)19-10/h2-3,9H,4-8H2,1H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXTDUXPAVUUXQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)CNC(=O)C2=CC=C(S2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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